molecular formula C29H40N2O3S B1237115 RH 237 CAS No. 83668-91-1

RH 237

Cat. No.: B1237115
CAS No.: 83668-91-1
M. Wt: 496.7 g/mol
InChI Key: VJFBYTPFDXZYDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .

Chemical Reactions Analysis

4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in imaging techniques to monitor neuronal activity and membrane potentials.

    Medicine: Utilized in high-throughput drug screening and ion channel studies.

    Industry: Applied in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .

Comparison with Similar Compounds

Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:

    Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.

    RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.

The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .

Properties

CAS No.

83668-91-1

Molecular Formula

C29H40N2O3S

Molecular Weight

496.7 g/mol

IUPAC Name

4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3

InChI Key

VJFBYTPFDXZYDN-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Isomeric SMILES

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Synonyms

4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium
RH 237
RH-237

Origin of Product

United States

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